molecular formula C26H31N5O3S B2555172 1-[4-Oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide CAS No. 422531-20-2

1-[4-Oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide

カタログ番号 B2555172
CAS番号: 422531-20-2
分子量: 493.63
InChIキー: WVJIHURVYHQPJQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains several functional groups and structural components, including a quinazoline ring, a piperidine ring, a pyridine ring, and a sulfanyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The quinazoline and pyridine rings are aromatic, meaning they have a stable, cyclic arrangement of pi electrons . The piperidine ring is a saturated six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the sulfanyl group might be susceptible to oxidation, and the carbonyl groups could potentially undergo reactions like nucleophilic addition .

科学的研究の応用

Synthesis and Labeling

  • 1-[4-Oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide, known as BIBN4096, has been synthesized with tritium labeling for use as a calcitonin gene-related peptide (CGRP) antagonist, showing potential applications in migraine treatment. This synthesis process involved selective tritiation of a heterocyclic aromatic fragment, yielding [3H]BIBN4096 with a specific activity of >170 Ci/mmol (Shevchenko et al., 2006).

Receptor Studies

  • Research on the compound's affinity for CGRP and Amylin receptors revealed that it is a potent CGRP receptor antagonist, with a specific selectivity over adrenomedullin receptors. This selectivity is influenced by receptor activity modifying proteins (RAMPs), particularly RAMP1, which confers sensitivity to the compound. The study explored the interaction between the compound and receptors through mutation analyses, showing its potential for targeted receptor studies (Hay et al., 2006).

Antagonistic Effects

  • The compound's antagonistic effect on CGRP-induced responses was investigated in human subcutaneous arteries, revealing its concentration-dependent noncompetitive antagonism at CGRP1 receptors. This study provides insights into the compound's potential use in vascular studies, especially related to CGRP-induced vasodilation (Sheykhzade et al., 2004).

Antiviral Activity

  • Synthesis of related compounds incorporating the quinazoline structure has shown potential antiviral activity against viruses like Japanese encephalitis virus (JEV) and Herpes simplex virus type-1 (HSV-I). This indicates the broader scope of quinazoline derivatives in antiviral research (Pandey et al., 2008).

特性

IUPAC Name

1-[4-oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O3S/c1-2-3-4-12-31-25(34)21-8-7-20(24(33)30-13-9-19(10-14-30)23(27)32)15-22(21)29-26(31)35-17-18-6-5-11-28-16-18/h5-8,11,15-16,19H,2-4,9-10,12-14,17H2,1H3,(H2,27,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJIHURVYHQPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)N=C1SCC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。